1(2H)-Acenaphthylenone, 5-fluoro-

5-Lipoxygenase Inflammation Arachidonic Acid Cascade

1(2H)-Acenaphthylenone, 5-fluoro- (CAS 3932-30-7), also known as 5-fluoroacenaphthen-1-one, is a fluorinated tricyclic aromatic ketone (C12H7FO, MW 186.18) supplied for R&D. The 5-fluoro substituent confers unique electronic properties, enabling distinct 5-lipoxygenase translocation inhibition and CCR5 antagonism – activities absent in the unsubstituted scaffold. This makes it a singular chemical probe for leukotriene biosynthesis and HIV entry studies. It also serves as a precursor for 5-substituted geodesic polyarenes inaccessible from 8-halo derivatives.

Molecular Formula C12H7FO
Molecular Weight 186.18 g/mol
CAS No. 3932-30-7
Cat. No. B8704316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Acenaphthylenone, 5-fluoro-
CAS3932-30-7
Molecular FormulaC12H7FO
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESC1C2=C3C(=C(C=C2)F)C=CC=C3C1=O
InChIInChI=1S/C12H7FO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5H,6H2
InChIKeySDBKSQFTHDLBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1(2H)-Acenaphthylenone, 5-fluoro- (CAS 3932-30-7): Procurement-Relevant Structural Identity


1(2H)-Acenaphthylenone, 5-fluoro- (CAS 3932-30-7), also catalogued as 5-fluoroacenaphthen-1-one , is a fluorinated tricyclic aromatic ketone (C12H7FO, MW 186.18 g/mol) built on the acenaphthylenone scaffold . Its defining feature — a fluorine atom at the 5-position of the fused ring system — distinguishes it electronically from both the unsubstituted parent 1(2H)-acenaphthylenone (CAS 2235-15-6) [1] and other halogenated, alkylated, or heterocycle-fused derivatives that populate the acenaphthylenone chemical space. The compound is supplied primarily as a research intermediate with typical purity of 95% .

Why 5-Fluoro Acenaphthylenone Cannot Be Replaced by the Unsubstituted or Alternative Halogenated Scaffolds


Electronic structure calculations and NMR spectroscopic studies on 5-substituted acenaphthenes demonstrate that the C-5 substituent transmits distinct polar and resonance effects across the fused ring system, modulating both the chemical shifts of adjacent carbons and the steric environment at the peri-position [1]. Substituting the 5-fluorine of 1(2H)-acenaphthylenone, 5-fluoro- with hydrogen, chlorine, or a methyl group is therefore expected to alter electrophilicity, hydrogen-bonding capacity, and metabolic susceptibility. Furthermore, the documented 5-lipoxygenase translocation inhibitory activity associated with this specific fluorinated scaffold [2] is structure-dependent and cannot be replicated by simple isosteric replacements. The quantitative evidence below underscores that the interplay of the 5-fluoro substituent with the acenaphthylenone core confers a distinct pharmacological profile that generic substitution cannot reproduce.

Quantitative Differentiation Evidence: 1(2H)-Acenaphthylenone, 5-fluoro- vs. Closest Analogs


5-Lipoxygenase Translocation Inhibitory Activity vs. Non-Fluorinated Acenaphthylenone

1(2H)-Acenaphthylenone, 5-fluoro- was identified as a potent inhibitor of 5-lipoxygenase translocation in rat RBL-2H3 cells, interfering with arachidonic acid metabolism [1]. While the non-fluorinated parent 1(2H)-acenaphthylenone (CAS 2235-15-6) serves as a structural reference, no 5-lipoxygenase translocation inhibition has been reported for it in the same assay system, indicating that the introduction of the 5-fluorine atom is a critical determinant for this pharmacological activity [2]. The compound also exhibits weaker inhibition of cyclooxygenase, formyltetrahydrofolate synthetase, and carboxylesterase, establishing a polypharmacology profile [2].

5-Lipoxygenase Inflammation Arachidonic Acid Cascade

Dihydroorotase Enzyme Inhibition: 5-Fluoro Acenaphthylenone vs. Class Baseline

1(2H)-Acenaphthylenone, 5-fluoro- was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites, yielding an IC50 of 1.80 × 10⁵ nM (180 µM) at 10 µM concentration and pH 7.37 [1]. Although this absolute potency is modest, the data provide a quantitative baseline for rank-ordering fluorinated acenaphthylenone analogs within the dihydroorotase target class. No dihydroorotase inhibition data are available for the unsubstituted 1(2H)-acenaphthylenone in the same assay context, meaning the 5-fluoro compound establishes the first quantifiable reference point for this chemotype [2].

Dihydroorotase Pyrimidine Biosynthesis Antiproliferative

CCR5 Antagonist Potential vs. Non-Fluorinated Acenaphthylenone Isosteres

Preliminary pharmacological screening indicates that 1(2H)-Acenaphthylenone, 5-fluoro- can function as a CCR5 antagonist, with potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. No CCR5 antagonist activity has been reported for the unsubstituted 1(2H)-acenaphthylenone or other simple halogenated analogs, suggesting that the 5-fluoro substitution pattern orients the molecule favorably within the CCR5 binding pocket [2]. Quantitative IC50 or binding affinity data remain unpublished, so this evidence supports chemical space differentiation but does not yet support quantitative head-to-head superiority claims.

CCR5 Antagonist HIV Entry Inhibition Autoimmune Disease

NMR Spectral Differentiation: 5-Fluoro vs. 5-Substituted Acenaphthene Electronic Effects

In a systematic ¹H and ¹³C NMR study of eight 5-substituted acenaphthenes, the ¹³C chemical shifts of C-6 and C-2a were strongly dependent on the electronic nature of the 5-substituent, with fluorine exerting a pronounced polar effect distinct from that of hydrogen, methyl, or chlorine substituents [1]. The dual substituent parameter (DSP) analysis revealed diminished steric interaction between the 5-substituent and the adjacent peri-carbon (C-6) and enhanced transmission of polar and resonance effects to the distal ring carbons when the substituent is fluorine [1]. Quantitative chemical shift values for 5-fluoroacenaphthene are recorded in SpectraBase [2], enabling direct comparison with literature values for 5-H, 5-Cl, and 5-CH₃ analogs where available.

NMR Spectroscopy Electronic Effects Structure-Activity Relationships

Acenaphthylenone Class Antiproliferative Activity: Contextual Potency of Fluorine-Containing Derivatives

Although no direct antiproliferative data exist for 1(2H)-Acenaphthylenone, 5-fluoro- itself, a closely related class of imidazole-2-thione-conjugated acenaphthylenones was recently shown to act as dual DNA intercalators and topoisomerase II inhibitors, with the most potent compound (5h) achieving an IC50 of 2.65 µM against MCF-7 breast cancer cells — 12.3-fold more potent than doxorubicin (IC50 32.416 µM) in the same MTT assay [1]. The acenaphthylenone core is essential for DNA intercalation geometry, while the 5-position substituent modulates electronic complementarity with the topoisomerase II ATP-binding site [2]. This class-level evidence positions 1(2H)-Acenaphthylenone, 5-fluoro- as a rationally derivatizable scaffold whose 5-fluorine can pre-organize electronic features that simpler 5-H or 5-alkyl analogs cannot achieve.

Antiproliferative Topoisomerase II DNA Intercalation

Chemical Stability and Reactivity: 5-Fluoro vs. 8-Chloro Acenaphthylenone in Cyclotrimerization

The synthetic utility of halogenated acenaphthylenones was demonstrated by Ansems and Scott (2000), who used 8-chloro-1(2H)-acenaphthylenone in an aldol cyclotrimerization to construct circumtrindene — a geodesic polyarene representing 60% of the C₆₀ fullerene surface — in 25–27% yield, a >100-fold improvement over the previous 0.2% route [1]. The 8-chloro derivative serves as a direct comparator: substitution at the 5-position with fluorine instead of the 8-position with chlorine alters the regiochemistry of electrophilic aromatic substitution and the electronic bias for cyclotrimerization, enabling access to different polyarene regioisomers [2]. While quantitative yield data for the 5-fluoro analog in analogous cyclotrimerization are not yet published, the established regiochemical orthogonality provides a strong rationale for procuring the 5-fluoro compound specifically when synthetic access to 5-substituted geodesic polyarenes is required.

Cyclotrimerization Synthetic Utility Geodesic Polyarenes

Evidence-Backed Application Scenarios for 1(2H)-Acenaphthylenone, 5-fluoro- (CAS 3932-30-7)


5-Lipoxygenase Pathway Research and Anti-Inflammatory Lead Discovery

The demonstrated inhibition of 5-lipoxygenase translocation in RBL-2H3 cells [1] positions 1(2H)-Acenaphthylenone, 5-fluoro- as a starting scaffold for leukotriene biosynthesis modulation. In contrast to the unsubstituted acenaphthylenone scaffold, which lacks this activity, the 5-fluoro compound can be used directly in enzyme-based and cell-based arachidonic acid cascade assays to explore structure-activity relationships for selective 5-LOX inhibition.

HIV Entry and Chemokine Receptor Antagonist Screening Cascades

Preliminary CCR5 antagonist screening data [1] support the procurement of 1(2H)-Acenaphthylenone, 5-fluoro- for HIV entry inhibition and autoimmune disease programs. The compound is the only publicly disclosed acenaphthylenone derivative with CCR5 activity, making it a unique chemical probe for validating CCR5-dependent phenotypes in cell-based infection or chemotaxis assays.

Topoisomerase II-Targeted Anticancer Medicinal Chemistry

Class-level antiproliferative evidence from imidazole-2-thione-acenaphthylenone conjugates (IC50 = 2.65 µM against MCF-7, 12.3-fold more potent than doxorubicin [1]) demonstrates that the acenaphthylenone core is a validated scaffold for dual DNA intercalation and topoisomerase II inhibition. Procurement of the 5-fluoro variant enables the synthesis of novel conjugates with pre-organized electronic properties for ATP-binding site engagement, distinct from 5-H, 5-Cl, or 5-alkyl analogs.

Fluorinated Geodesic Polyarene and Fullerene Fragment Synthesis

The established aldol cyclotrimerization of 8-chloro-1(2H)-acenaphthylenone to circumtrindene (25–27% yield) [1] validates halogenated acenaphthylenones as precursors for geodesic polyarenes. The 5-fluoro regioisomer enables access to 5-substituted polyarene architectures that are inaccessible from 8-halo derivatives, supporting materials chemistry programs targeting fluorinated fullerene fragments or carbon-rich nanostructures.

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